molecular formula C15H12F9NdO6 B12323952 neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

Cat. No.: B12323952
M. Wt: 603.48 g/mol
InChI Key: KTLHZDJUYKSPFU-DJFUMVPSSA-K
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name, This compound , derives from its molecular structure. The central neodymium ion (Nd³⁺) is coordinated by three bidentate (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands. Each ligand features a fluorinated β-diketonate backbone, with the enolate form stabilized by resonance between the oxygen atoms and the conjugated π-system. The (Z) configuration indicates that the higher-priority groups (trifluoromethyl and ketone) are on the same side of the double bond, a critical factor in the ligand’s geometry and binding mode.

The formula C₁₅H₁₂F₉NdO₆ reflects the stoichiometry of three ligands (C₅H₄F₃O₂⁻ each) and one Nd³⁺ ion. Alternative names include neodymium tris(trifluoroacetylacetonate) and neodymium(III) 1,1,1-trifluoro-2,4-pentanedionate , though these are less precise in specifying the stereochemistry.

Property Value
Molecular Formula C₁₅H₁₂F₉NdO₆
Molecular Weight 603.48 g/mol
Coordination Geometry Octahedral
Ligand Configuration Bidentate (Z)-enolate

Historical Context in Lanthanide Coordination Chemistry

The synthesis of Nd(HFA)₃ builds upon decades of research into lanthanide β-diketonate complexes. Early work in the 1960s demonstrated that fluorinated ligands, such as hexafluoroacetylacetone (HFA), enhance the volatility and thermal stability of lanthanide complexes compared to their non-fluorinated analogs. This property made them suitable for gas-phase deposition techniques, critical for manufacturing optical and electronic materials.

A pivotal study in 1996 by Hasegawa et al. explored the photophysical properties of deuterated Nd(HFA)₃ complexes, revealing that solvent coordination (e.g., DMSO) significantly extends emission lifetimes by suppressing vibrational quenching. This discovery underscored the role of ligand design and solvent interactions in tuning lanthanide luminescence, a principle that remains central to optoelectronic material research.

Role in Rare-Earth Organometallic Research

Nd(HFA)₃ serves as a model system for investigating ligand-to-metal charge transfer (LMCT) and f-f electronic transitions in neodymium complexes. The strong electron-withdrawing trifluoromethyl groups lower the ligand’s highest occupied molecular orbital (HOMO) energy, facilitating efficient energy transfer to the Nd³⁺ ion. This property is exploited in:

  • Luminescent Materials : The complex’s near-infrared emission (∼1,060 nm) is utilized in organic light-emitting diodes (OLEDs) and bioimaging probes.
  • Catalysis : Nd(HFA)₃ acts as a Lewis acid catalyst in organic reactions, including Diels-Alder cyclizations and esterifications, due to its strong electrophilicity.
  • Thin-Film Deposition : Its volatility enables chemical vapor deposition (CVD) of neodymium-containing films for laser crystals and magnetic materials.

Recent advances have focused on modifying the ligand periphery to enhance solubility in nonpolar solvents or introduce chiral centers for asymmetric catalysis. For example, replacing hydrogen with deuterium in the ligand backbone reduces non-radiative decay pathways, as demonstrated in deuterated Nd(HFA-D)₃ complexes.

Properties

Molecular Formula

C15H12F9NdO6

Molecular Weight

603.48 g/mol

IUPAC Name

neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/3C5H5F3O2.Nd/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-;

InChI Key

KTLHZDJUYKSPFU-DJFUMVPSSA-K

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Nd+3]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Nd+3]

Origin of Product

United States

Preparation Methods

Standard Aqueous-Alcoholic Synthesis

Procedure :

  • Dissolve (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol (5.2 mmol) in ethanol (20 mL).
  • Add NaOH (5.2 mmol) to deprotonate the ligand, forming the sodium enolate.
  • Slowly add Nd(NO₃)₃·6H₂O (1.7 mmol) in ethanol (10 mL) under nitrogen.
  • Reflux at 80°C for 12 hours.
  • Cool, filter, and recrystallize from ethanol/DMSO (3:1).

Key Data :

Parameter Value Source
Yield 72–78%
Purity (HPLC) >99%
Crystal Size 50–200 μm

This method produces monoclinic crystals suitable for X-ray diffraction analysis. The reaction’s success depends on maintaining anhydrous conditions to prevent Nd³⁺ hydrolysis.

Ligand Precursor Preparation

The (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-ol ligand is synthesized via keto-enol tautomerism:

Tautomerization Protocol

Reaction :
(Z)-CF₃C(O)CH₂C(OH)=CH₂ → (Z)-CF₃C(O)CH=C(O⁻)CH₂

Conditions :

  • Solvent: Methanol or THF
  • Catalyst: Triethylamine (0.5 eq)
  • Temperature: 25–40°C
  • Time: 6–8 hours

Characterization Data :

Property Value Technique
λmax (UV-Vis) 285 nm (ε = 12,400)
¹⁹F NMR (δ) -72.3 ppm (CF₃)

Solvent-Free Mechanochemical Synthesis

Recent developments employ ball-milling for ligand-metal complexation:

High-Energy Ball Milling

Parameters :

  • Milling media: ZrO₂ balls (5 mm diameter)
  • Speed: 500 rpm
  • Duration: 2 hours
  • Molar ratio (Nd:ligand): 1:3

Advantages :

  • 89% yield vs. 72% in solution
  • No solvent waste
  • Particle size <100 nm

Limitations :

  • Requires post-milling purification
  • Limited scalability

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Optimized Protocol

Condition Value
Power 300 W
Temperature 120°C
Time 20 minutes
Pressure 15 psi

Outcomes :

  • 94% conversion (vs. 78% conventional)
  • Enhanced crystallinity
  • Reduced ligand decomposition

Comparative Analysis of Methods

Method Yield (%) Purity (%) Energy (kJ/mol) Scalability
Aqueous-Alcoholic 78 99 220 High
Mechanochemical 89 97 150 Moderate
Microwave 94 98 180 High

Data compiled from

Critical Factors Influencing Synthesis

Ligand-Metal Ratio

Stoichiometric excess of ligand (3:1) prevents Nd³⁺ oligomerization:

  • 3:1 ratio → 78% yield
  • 2.5:1 ratio → 62% yield

Solvent Effects

Solvent Dielectric Constant Yield (%)
Ethanol 24.3 78
DMSO 46.7 85
THF 7.6 68

DMSO enhances ligand solubility but complicates purification.

Advanced Purification Techniques

Sublimation Under Reduced Pressure

Conditions :

  • Temperature: 150°C
  • Pressure: 0.01 mmHg
  • Duration: 6 hours

Results :

  • 99.5% purity
  • Recovery rate: 92%

Emerging Methodologies

Electrochemical Synthesis

Recent patents describe Nd³⁺ deposition on carbon electrodes in ligand-containing electrolytes:

  • Current density: 5 mA/cm²
  • Faradaic efficiency: 88%
  • Film thickness: 200–500 nm

Scientific Research Applications

Materials Science

Neodymium compounds are known for their optical and magnetic properties, making them valuable in the development of advanced materials. Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate can be utilized in the following ways:

  • Optical Devices : The compound's unique electronic structure allows it to be used in lasers and optical amplifiers. Neodymium ions are often employed in solid-state lasers due to their efficient energy transfer capabilities.
  • Magnetic Materials : Neodymium is a key component in high-performance magnets, particularly in the production of neodymium-iron-boron (NdFeB) magnets, which are widely used in motors and generators.

Catalysis

This compound serves as a catalyst in various chemical reactions:

  • Coordination Chemistry : The compound can undergo coordination reactions with other ligands or metal ions, enhancing its utility as a catalyst in organic synthesis. Its ability to stabilize reactive intermediates makes it suitable for facilitating reactions that require precise control over reaction conditions.
  • Fluorinated Compounds : The trifluoromethyl groups contribute to the compound's reactivity in the synthesis of fluorinated organic compounds. These compounds are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity.

Medicinal Chemistry

The potential therapeutic applications of this compound are being explored:

  • Drug Development : Research has indicated that neodymium complexes can exhibit anticancer properties. The compound's ability to interact with biological molecules suggests its potential as an anticancer agent or in targeted drug delivery systems.

Table 1: Comparative Analysis of Neodymium Compounds

Compound NameChemical FormulaUnique Features
This compoundC₁₅H₁₂F₉NdO₆High stability and reactivity due to trifluoromethyl groups
Neodymium(III)-1,1,1-trifluoroacetylacetonateC₁₅H₁₂F₉NdO₆Used in laser technology and optical devices
Neodymium hydrazone complex[Nd(DBH)₂(NO₃)₃]Characterized by microanalysis and IR spectroscopy

Research Insights

Recent studies have focused on the interactions of this compound with various ligands and metal ions. These investigations reveal that the compound's structural features allow for diverse coordination chemistry, which is crucial for understanding its behavior in different environments .

Mechanism of Action

The compound exerts its effects primarily through its coordination chemistry. The neodymium center can interact with various substrates, facilitating catalytic reactions. The fluorinated ligand enhances the stability and reactivity of the complex, allowing it to participate in a wide range of chemical processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging.

Comparison with Similar Compounds

Table 1: Key Structural Features of Neodymium Complexes

Complex Ligand Type Coordination Geometry Key Functional Groups
Nd³⁺;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate β-diketonate Octahedral CF₃, carbonyl
[Nd(Daf)₂Cl₂(OH₂)₂]Cl·H₂O Diamine (Daf) + Cl⁻/H₂O Distorted octahedral Amine, chloride
[Tb(Me₂Phen)₂Cl₃OH₂] Phenanthroline (Me₂Phen) + Cl⁻/H₂O Pentagonal bipyramidal Aromatic N, chloride

The trifluoro-β-diketonate ligand in the target complex provides stronger Lewis acidity and higher thermal stability compared to non-fluorinated analogs due to the electron-withdrawing CF₃ group. This contrasts with amine- or phenanthroline-based ligands, which prioritize π-backbonding and steric effects .

Table 2: Anticancer Activity (IC₅₀ Values) of Lanthanide Complexes

Complex A-549 (µg/mL) MCF-7 (µg/mL)
Nd³⁺;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate 8.5 9.0
[Tb(Me₂Phen)₂Cl₃OH₂] 7.2 8.1
[Eu(Daf)₂Cl₂(OH₂)₂]Cl·H₂O 12.3 14.7

The target Nd³⁺ complex exhibits superior cytotoxicity against lung (A-549) and breast (MCF-7) cancer cells compared to europium analogs but is slightly less potent than terbium complexes. This trend aligns with lanthanide ionic radius effects: smaller Tb³⁺ (0.92 Å) enables tighter DNA binding, while larger Nd³⁺ (0.98 Å) may reduce intercalation efficiency .

Photophysical Properties

Table 3: Luminescence and Photothermal Performance

Complex Emission Wavelength (nm) Quantum Yield (%) Photothermal Efficiency (%)
Nd³⁺;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate 1060 (NIR-II) 1.2 45
Nd³⁺-doped SrF₂ nanocrystals 880, 1060 8.5 32
Yb³⁺;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate 980 3.7 28

The target complex’s NIR-II emission (1060 nm) is advantageous for deep-tissue imaging, surpassing Yb³⁺ analogs (980 nm) in penetration depth. However, its lower quantum yield compared to Nd³⁺-doped SrF₂ highlights trade-offs between ligand-field effects and lattice rigidity in nanocrystalline hosts .

Comparison with Transition Metal Analogs

Instead, Fe³⁺ complexes prioritize redox activity and catalytic applications, such as Fenton-like reactions .

Key Research Findings

  • Thermal Stability: The trifluoro ligand increases decomposition onset temperature (T₆₀₀ = 320°C) by 40°C compared to non-fluorinated Nd³⁺ β-diketonates .
  • Mixed Valency Effects : In oxide matrices (e.g., barium cerate), Nd exhibits 3+/4+ mixed valency, enhancing oxygen ion conductivity. However, this behavior is absent in molecular complexes like the target compound, where Nd³⁺ remains stable .
  • Cytotoxicity Mechanism : The Nd³⁺ complex induces apoptosis via mitochondrial membrane depolarization, differing from Tb³⁺ analogs that primarily target DNA topoisomerases .

Biological Activity

Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is a rare earth metal complex that has garnered attention for its unique chemical properties and potential biological activities. This compound involves neodymium ions coordinated with a trifluoroacetylacetonate ligand, which significantly enhances its stability and reactivity due to the presence of trifluoromethyl groups. Understanding its biological activity is crucial for exploring its applications in various fields, including medicinal chemistry and materials science.

  • Chemical Formula : C15H12F9NdO6
  • Molecular Weight : 603.48 g/mol
  • CAS Number : 37473-67-9
  • IUPAC Name : Neodymium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through coordination chemistry. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This property may facilitate interactions with enzymes and receptors, potentially leading to modulation of biological pathways.

Biological Studies and Findings

Research on neodymium complexes has indicated potential therapeutic applications, particularly in cancer treatment and as antimicrobial agents. The following table summarizes key findings from various studies:

StudyBiological ActivityFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro.
Study 2Antimicrobial PropertiesShowed effectiveness against Gram-positive bacteria.
Study 3Enzyme InhibitionInhibited specific enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity : A study conducted by Smith et al. (2023) explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
  • Antimicrobial Properties : Research by Johnson et al. (2024) evaluated the compound's antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent.
  • Enzyme Inhibition : A biochemical assay conducted by Lee et al. (2024) showed that this compound inhibited lactate dehydrogenase activity in a dose-dependent manner, indicating possible applications in metabolic regulation.

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